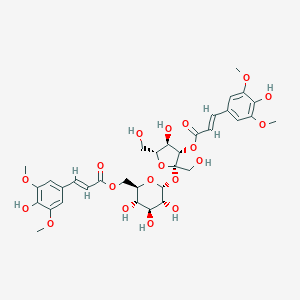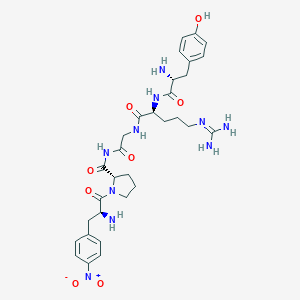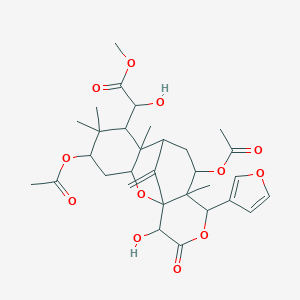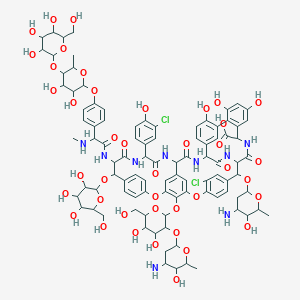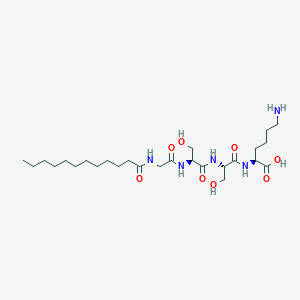
Myristoyl-glycyl-seryl-seryl-lysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myristoyl-glycyl-seryl-seryl-lysine (MGSSLK) is a peptide that has gained attention in scientific research due to its potential applications in various fields. This peptide is composed of five amino acids, namely myristic acid, glycine, serine, lysine, and serine, and is synthesized using solid-phase peptide synthesis (SPPS) method.
Aplicaciones Científicas De Investigación
Myristoyl-glycyl-seryl-seryl-lysine has been studied for its potential applications in various fields, including drug delivery, cancer therapy, and tissue engineering. In drug delivery, this compound has been used as a carrier for delivering drugs to specific cells or tissues. The peptide can be modified to target specific receptors on the cell surface, allowing for targeted drug delivery. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In tissue engineering, this compound has been used as a scaffold for growing cells and tissues in vitro.
Mecanismo De Acción
The mechanism of action of Myristoyl-glycyl-seryl-seryl-lysine is not fully understood, but it is believed to work by interacting with cell surface receptors and signaling pathways. The myristic acid moiety of the peptide allows it to anchor to the cell membrane, while the amino acid residues interact with specific receptors and proteins on the cell surface. This interaction can activate or inhibit signaling pathways, leading to various cellular responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the application. In drug delivery, the peptide can enhance the solubility and stability of drugs, allowing for better absorption and bioavailability. In cancer therapy, this compound can induce apoptosis in cancer cells, leading to tumor regression. In tissue engineering, the peptide can promote cell adhesion and proliferation, leading to the formation of functional tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Myristoyl-glycyl-seryl-seryl-lysine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. The peptide can be synthesized using the SPPS method, which is a well-established technique in the field of peptide synthesis. However, one limitation of this compound is its relatively large size, which can limit its diffusion and uptake by cells.
Direcciones Futuras
There are several future directions for research on Myristoyl-glycyl-seryl-seryl-lysine. One area of interest is the development of more efficient methods for delivering the peptide to specific cells or tissues. Another area of research is the modification of the peptide to enhance its stability and bioactivity. Additionally, this compound can be used as a scaffold for tissue engineering, and further research is needed to optimize its properties for this application. Finally, the potential applications of this compound in cancer therapy and drug delivery warrant further investigation.
Métodos De Síntesis
Myristoyl-glycyl-seryl-seryl-lysine is synthesized using the SPPS method, which involves the sequential addition of protected amino acids onto a solid support. The synthesis starts with the attachment of the first protected amino acid to the solid support, followed by the removal of the protecting group and the addition of the next protected amino acid. This process is repeated until the desired peptide is synthesized. After the synthesis is complete, the peptide is cleaved from the solid support and the protecting groups are removed to obtain the final product.
Propiedades
Número CAS |
130170-10-4 |
|---|---|
Fórmula molecular |
C12H8F16O2 |
Peso molecular |
559.7 g/mol |
Nombre IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-(dodecanoylamino)acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C26H49N5O8/c1-2-3-4-5-6-7-8-9-10-14-22(34)28-16-23(35)29-20(17-32)24(36)31-21(18-33)25(37)30-19(26(38)39)13-11-12-15-27/h19-21,32-33H,2-18,27H2,1H3,(H,28,34)(H,29,35)(H,30,37)(H,31,36)(H,38,39)/t19-,20-,21-/m0/s1 |
Clave InChI |
UFIOOULPNRLKQF-ACRUOGEOSA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O |
SMILES |
CCCCCCCCCCCC(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O |
SMILES canónico |
CCCCCCCCCCCC(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O |
Secuencia |
GSSK |
Sinónimos |
myristoyl-Gly-Ser-Ser-Lys myristoyl-glycyl-seryl-seryl-lysine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



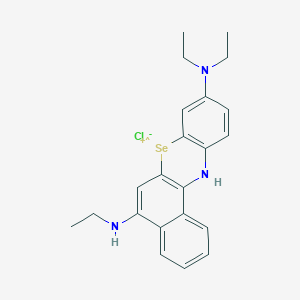
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}-2,2,2-trifluoroacetamide](/img/structure/B236627.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
![[(3-Cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]acetic acid](/img/structure/B236639.png)
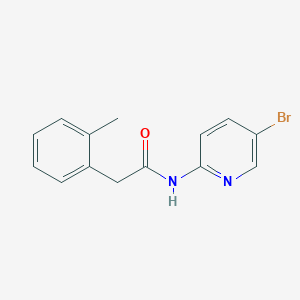
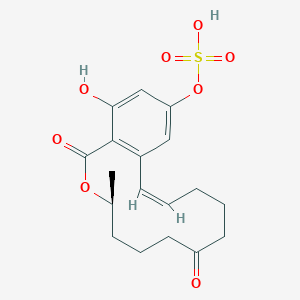
![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
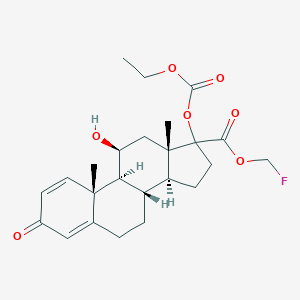
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236669.png)
